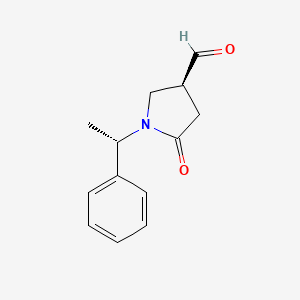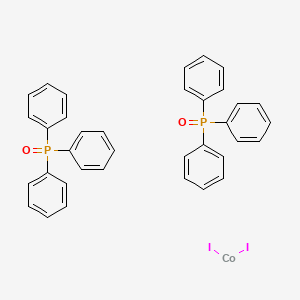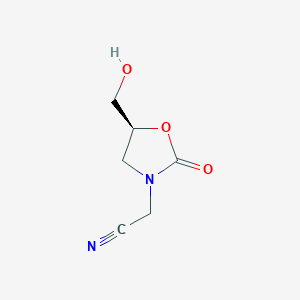![molecular formula C24H20N2O2 B12882561 N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide CAS No. 655222-70-1](/img/structure/B12882561.png)
N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methoxybenzyl)-2-phenylquinoline-8-carboxamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline core, a phenyl group, and a 4-methoxybenzyl moiety attached to the carboxamide group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxybenzyl)-2-phenylquinoline-8-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde.
Attachment of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be attached to the quinoline core through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the resulting intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production of N-(4-Methoxybenzyl)-2-phenylquinoline-8-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: N-(4-Methoxybenzyl)-2-phenylquinoline-8-carboxamide can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the quinoline core or the carboxamide group, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxybenzyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in the presence of suitable bases or catalysts.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted quinoline derivatives.
科学的研究の応用
N-(4-Methoxybenzyl)-2-phenylquinoline-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of N-(4-Methoxybenzyl)-2-phenylquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
N-(4-Methoxybenzyl)thiosemicarbazone: This compound has a similar methoxybenzyl group but differs in the presence of a thiosemicarbazone moiety.
N-(4-Ethoxybenzyl)-2-phenylquinoline-8-carboxamide: This compound has an ethoxy group instead of a methoxy group, leading to different chemical properties.
Uniqueness: N-(4-Methoxybenzyl)-2-phenylquinoline-8-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzyl group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
655222-70-1 |
|---|---|
分子式 |
C24H20N2O2 |
分子量 |
368.4 g/mol |
IUPAC名 |
N-[(4-methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide |
InChI |
InChI=1S/C24H20N2O2/c1-28-20-13-10-17(11-14-20)16-25-24(27)21-9-5-8-19-12-15-22(26-23(19)21)18-6-3-2-4-7-18/h2-15H,16H2,1H3,(H,25,27) |
InChIキー |
IEEQOSQXHLIKBP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC3=C2N=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


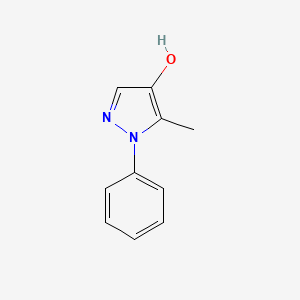
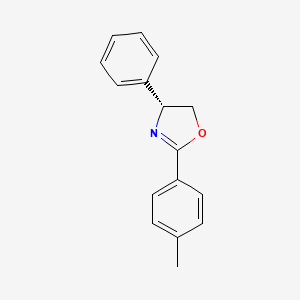

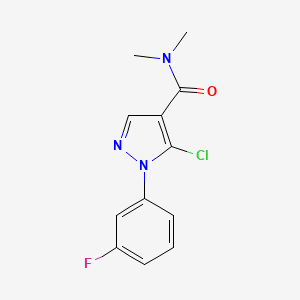
![3-(2,4-Difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882515.png)
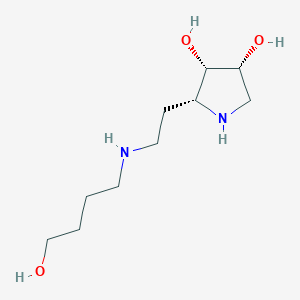
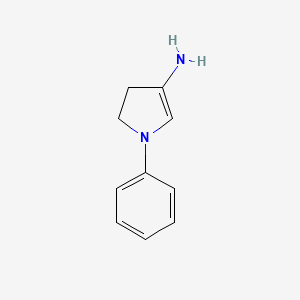


![1-Ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12882544.png)
